Product packaging for 2-(Hexyloxy)-5-methoxybenzonitrile(Cat. No.:)

2-(Hexyloxy)-5-methoxybenzonitrile

Cat. No.: B13082291
M. Wt: 233.31 g/mol
InChI Key: FWWADZHAOHDCAD-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-5-methoxybenzonitrile is a synthetic organic compound of significant interest in advanced materials research. It features a benzonitrile core substituted with a hexyloxy chain and a methoxy group, a structural motif common in the development of liquid crystals and nonlinear optical (NLO) materials . The alkoxy chains contribute to desirable physical properties such as modified solubility and mesomorphic behavior, making them valuable building blocks for creating supramolecular architectures with specific electronic and optical characteristics . Researchers utilize this compound and its structural analogs in the design of new organic semiconductors, advanced polymers, and as key intermediates in complex organic synthesis, particularly in Sonogashira cross-coupling reactions . As a supplier, we provide this chemical in high purity to ensure consistent and reliable experimental results. This product is intended for research and development purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B13082291 2-(Hexyloxy)-5-methoxybenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-hexoxy-5-methoxybenzonitrile

InChI

InChI=1S/C14H19NO2/c1-3-4-5-6-9-17-14-8-7-13(16-2)10-12(14)11-15/h7-8,10H,3-6,9H2,1-2H3

InChI Key

FWWADZHAOHDCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)OC)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Hexyloxy 5 Methoxybenzonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(hexyloxy)-5-methoxybenzonitrile, the primary disconnection points are the ether linkage and the nitrile group.

The ether bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. wikipedia.orgbyjus.commasterorganicchemistry.com This suggests a precursor, 2-hydroxy-5-methoxybenzonitrile (B1588316), and an alkylating agent, such as a 1-halohexane (e.g., 1-bromohexane). prepchem.comexsyncorp.com The nitrile group can be envisioned as arising from a Sandmeyer-type reaction of an appropriate aniline (B41778) derivative or through the cyanation of an aryl halide. rsc.orgnih.govrsc.org This leads back to simpler precursors like 2-amino-4-methoxyphenol (B1270069) or 2-bromo-4-methoxyphenol.

Further disconnection of 2-hydroxy-5-methoxybenzonitrile could involve the formylation of 4-methoxyphenol (B1676288) to give 2-hydroxy-5-methoxybenzaldehyde (B1199172), followed by conversion of the aldehyde to a nitrile. wikipedia.orgsciencemadness.org This multi-step process offers alternative pathways to the key intermediate.

O-Alkylation Reactions for Ether Moiety Introduction

The introduction of the hexyloxy group is a critical step in the synthesis of the target molecule. This is typically achieved through O-alkylation, a class of reactions that forms an ether linkage.

Mechanistic Pathways and Stereochemical Control in Alkoxybenzonitrile Synthesis

The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, the hydroxyl group of 2-hydroxy-5-methoxybenzonitrile is first deprotonated by a base to form a more nucleophilic alkoxide ion. This alkoxide then attacks the primary carbon of an alkyl halide, such as 1-bromohexane (B126081), displacing the halide and forming the ether. wikipedia.orgyoutube.com

For the synthesis of this compound, stereochemical control at the ether linkage is not a factor as the hexyl group is achiral. However, in the synthesis of more complex analogues with chiral alkyl chains, the SN2 mechanism would result in an inversion of stereochemistry at the alkyl halide's reaction center.

Optimization of Reaction Conditions, Catalysts, and Reagents

The efficiency of the O-alkylation reaction is highly dependent on the choice of reagents and reaction conditions.

Base: A variety of bases can be used to deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), which forms a non-nucleophilic byproduct (H₂ gas), and potassium carbonate (K₂CO₃). youtube.comnih.gov The choice of base can influence the reaction rate and yield.

Solvent: The solvent plays a crucial role in an SN2 reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while not interfering with the nucleophile. rsc.org

Alkylating Agent: Primary alkyl halides, such as 1-bromohexane or 1-iodohexane, are ideal for the Williamson ether synthesis as they are most susceptible to SN2 attack and less prone to competing elimination reactions. masterorganicchemistry.com

Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in some cases. wikipedia.org

Parameter Condition Rationale
Reactants 2-hydroxy-5-methoxybenzonitrile, 1-BromohexanePhenolic precursor and alkylating agent
Base Potassium Carbonate (K₂CO₃)Deprotonates the phenol (B47542) to form the nucleophilic alkoxide
Solvent Dimethylformamide (DMF)Aprotic polar solvent facilitates the SN2 reaction
Temperature Elevated temperature (e.g., 80-100 °C)Increases reaction rate

Strategies for Nitrile Group Formation and Functionalization

The nitrile group is a key functional moiety in the target molecule. There are several established methods for its introduction onto an aromatic ring.

One common method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. youtube.com For the synthesis of this compound, this would entail starting with 2-amino-5-methoxyphenol, performing the O-alkylation first, and then converting the amino group to the nitrile.

Another powerful technique is the palladium-catalyzed cyanation of aryl halides. rsc.orgnih.govrsc.org This method offers high functional group tolerance and generally proceeds under milder conditions than the Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures. nih.gov In this approach, a precursor such as 2-bromo-5-methoxybenzonitrile (B150773) or a related triflate could be coupled with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. nih.gov

The nitrile group itself can be a precursor for other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering pathways to a wider range of derivatives. acs.orgopenstax.org

Carbon-Carbon Cross-Coupling Reactions in Benzonitrile (B105546) Derivative Synthesis

Carbon-carbon cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecular architectures.

Sonogashira Coupling and its Application in Alkynyl Benzonitrile Precursors

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly valuable for the synthesis of alkynyl benzonitrile derivatives, which can be important intermediates or final products in their own right.

The reaction typically employs a palladium(0) catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base, such as triethylamine (B128534) or piperidine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a palladium-alkynyl complex and a copper acetylide, which then undergo transmetalation and reductive elimination to form the C-C bond. youtube.com

For example, a precursor like 2-bromo-5-methoxybenzonitrile could be coupled with a terminal alkyne, such as phenylacetylene, to yield 2-(phenylethynyl)-5-methoxybenzonitrile. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.orgnih.gov

The resulting alkynyl benzonitriles can be further elaborated. For instance, the alkyne can undergo hydration to form a ketone or be reduced to an alkene or alkane. The acyl Sonogashira reaction, a variation using an acyl chloride instead of an aryl halide, can be used to synthesize α,β-alkynyl ketones. mdpi.commdpi.com

Component Example Reagent/Condition Role in Reaction
Aryl Halide 2-Bromo-5-methoxybenzonitrileElectrophilic coupling partner
Terminal Alkyne PhenylacetyleneNucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling cycle
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide
Base/Solvent Triethylamine (Et₃N) or PiperidineActs as a base to neutralize HX byproduct and can be the solvent

Palladium-Catalyzed Coupling Methodologies for Aryl-Aryl and Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the C-O bond in aryl-alkyl ethers. The Buchwald-Hartwig amination, initially developed for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers. organic-chemistry.org This methodology typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical to the success of these coupling reactions. Bulky, electron-rich phosphine ligands, such as BrettPhos, have demonstrated high efficacy in promoting the C-O bond-forming reaction between aryl halides and fluoroalkyl alcohols. acs.org These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. For instance, the palladium-catalyzed coupling of various aryl bromides with 2,2,2-trifluoroethanol (B45653) has been achieved in high yields using a Pd₂(dba)₃/BrettPhos catalytic system with cesium carbonate as the base. acs.org

The scope of the Buchwald-Hartwig ether synthesis is broad, accommodating a wide range of functional groups on both the aryl halide and the alcohol. This tolerance makes it a versatile method for the synthesis of complex molecules. While direct examples for the synthesis of this compound via this method are not prevalent in the cited literature, the general principles can be applied. A hypothetical reaction would involve the coupling of 2-bromo-5-methoxybenzonitrile or 2-chloro-5-methoxybenzonitrile (B159054) with 1-hexanol.

The following table illustrates the general applicability of palladium-catalyzed C-O cross-coupling for the synthesis of various aryl alkyl ethers, demonstrating the versatility of this approach.

Table 1: Palladium-Catalyzed Synthesis of Aryl Alkyl Ethers

Aryl Halide Alcohol Catalyst/Ligand Base Solvent Yield (%) Reference
4-Bromobenzonitrile 2,2,2-Trifluoroethanol Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 85 acs.org
1-Bromo-4-methoxybenzene 2,2,2-Trifluoroethanol Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 92 acs.org
1-Bromo-4-morpholinobenzene 2,2,2-Trifluoroethanol Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 95 acs.org
4'-Bromoacetophenone 2,2,2-Trifluoroethanol Pd/BrettPhos precatalyst Cs₂CO₃ 1,4-Dioxane 91 acs.org

Transition-Metal-Free Synthetic Approaches for Aryl Alkyl Ethers

In the quest for more sustainable and cost-effective synthetic methods, transition-metal-free approaches for the synthesis of aryl alkyl ethers have gained significant traction. A prominent strategy involves the use of diaryliodonium salts as arylating agents for alcohols. d-nb.infobeilstein-journals.org These reactions proceed under mild conditions and avoid the potential for metal contamination in the final product.

The arylation of aliphatic alcohols with diaryliodonium salts is typically carried out in the presence of a base, such as sodium tert-butoxide, in an organic solvent like toluene. The reaction is often complete within a short period at room temperature. d-nb.info This method has been shown to be effective for a wide range of primary, secondary, benzylic, and allylic alcohols. d-nb.infodiva-portal.org

The chemoselectivity of the arylation can be controlled by the nature of the substituents on the diaryliodonium salt. Generally, electron-withdrawing groups on one of the aryl rings facilitate the transfer of the other, less-electron-rich aryl group. d-nb.info This allows for the selective arylation of alcohols with a specific aryl moiety.

The following table showcases the versatility of the transition-metal-free arylation of various alcohols with diaryliodonium salts, highlighting the broad substrate scope of this methodology.

Table 2: Transition-Metal-Free Arylation of Alcohols with Diaryliodonium Salts

Alcohol Diaryliodonium Salt Base Solvent Time (h) Yield (%) Reference
1-Pentanol Diphenyliodonium triflate t-BuONa Toluene 1.5 75 d-nb.info
Cyclohexanol Diphenyliodonium triflate t-BuONa Toluene 1.5 68 d-nb.info
Benzyl alcohol Diphenyliodonium triflate t-BuONa Toluene 1 85 d-nb.info
Allyl alcohol Diphenyliodonium triflate t-BuONa Toluene 1 82 d-nb.info

Principles of Green Chemistry and Sustainable Synthesis in Benzonitrile Production

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. acs.orgwjpmr.comresearchgate.net These principles are increasingly being applied to the synthesis of benzonitriles and their derivatives to minimize waste, reduce energy consumption, and use safer chemicals.

Prevention of Waste: The most fundamental principle of green chemistry is to prevent the formation of waste rather than treating it after it has been created. acs.org In the context of benzonitrile synthesis, this can be achieved by designing reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, a greener synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) has been developed using an ionic liquid, [HSO₃-b-Py]·HSO₄, which acts as a recyclable co-solvent and catalyst. This process achieves a 100% yield of benzonitrile, demonstrating excellent atom economy. acs.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. skpharmteco.com Traditional syntheses often employ volatile and hazardous organic solvents. The aforementioned ionic liquid-based synthesis of benzonitrile provides a safer alternative, as the ionic liquid can be easily separated and reused. acs.orgnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller quantities and can, in principle, be recycled. wjpmr.com The use of palladium catalysts in the synthesis of aryl ethers is an example of this principle. Although palladium is a precious metal, its high catalytic activity allows for its use in very low concentrations. Furthermore, research into heterogeneous catalysts, which can be easily recovered and reused, is an active area of investigation to further enhance the sustainability of these processes. mdpi.com

By embracing these principles, the chemical industry can develop more sustainable and economically viable routes for the production of this compound and other valuable chemical compounds.

Molecular Structure and Conformational Analysis

Theoretical Geometrical Optimization Studies

Theoretical geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy state. This is typically achieved using methods like DFT, which approximates the quantum mechanical behavior of electrons.

While specific DFT calculations for 2-(Hexyloxy)-5-methoxybenzonitrile are not publicly documented, we can infer expected values based on studies of similar molecules. For instance, in related benzonitrile (B105546) derivatives, the C-C bond lengths within the benzene (B151609) ring typically range from 1.38 to 1.40 Å, and the C≡N bond of the nitrile group is approximately 1.15 Å. The C-O bonds of the ether linkages would be around 1.36 Å for the bond to the aromatic ring and 1.43 Å for the bond within the hexyloxy chain. Bond angles in the benzene ring are expected to be close to 120°, with some distortion due to the substituents. The C-O-C bond angle of the ether groups is generally around 118°.

Table 1: Predicted Bond Lengths and Bond Angles for this compound

Bond/AnglePredicted Value
C-C (aromatic)1.38 - 1.40 Å
C≡N~1.15 Å
C-O (aromatic)~1.36 Å
C-O (alkyl)~1.43 Å
C-O-C (ether)~118°
Benzene Ring Angles~120°

Note: These are estimated values based on computational studies of analogous compounds.

The flexibility of the hexyloxy chain introduces multiple possible conformations. A dihedral angle scan, a computational technique that systematically rotates specific bonds, would be necessary to map the conformational landscape. The key dihedral angles to consider are around the C-O bonds of the ether linkages and the C-C bonds of the hexyl chain. The potential energy surface analysis for similar, flexible molecules often reveals several low-energy conformers that can coexist at room temperature. For instance, a potential energy surface scan of a related molecule, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, demonstrated the identification of the most stable conformer by analyzing the energy changes upon rotation around key dihedral angles. nih.gov

Elucidation of Charge Distribution and Molecular Electrostatic Potential

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.netlibretexts.orguni-muenchen.de In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the area around the nitrogen atom of the nitrile group and the oxygen atoms of the ether groups would be expected to show a negative electrostatic potential, making them likely sites for electrophilic attack. researchgate.net The hydrogen atoms, particularly those on the aromatic ring, would exhibit a more positive potential.

Mulliken and Natural Population Analysis are computational methods used to assign partial atomic charges to each atom in a molecule. irjweb.com These methods provide a quantitative measure of the electron distribution. While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used in the computation. irjweb.com Natural Population Analysis, derived from the NBO framework, is generally considered more robust. aimspress.com For this compound, the nitrogen and oxygen atoms would be assigned negative partial charges, while the carbon and hydrogen atoms would have varying degrees of positive charge.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com

For molecules with similar functional groups, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring and the ether oxygen atoms, while the LUMO may be centered on the electron-withdrawing nitrile group. The specific energy values and the HOMO-LUMO gap would require dedicated DFT calculations. In a study on a related polymer, poly[2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylene-vinylene], the HOMO-LUMO gap was a key parameter in understanding its electronic properties. researchgate.net

Table 2: Summary of Predicted Electronic Properties

PropertyPredicted Characteristic
Molecular Electrostatic Potential (MEP) Negative potential around N and O atoms; Positive potential around H atoms.
Partial Atomic Charges Negative charges on N and O; Positive charges on C and H.
HOMO Likely localized on the benzene ring and ether oxygens.
LUMO Likely localized on the nitrile group.
HOMO-LUMO Gap A smaller gap suggests higher reactivity.

Note: These are qualitative predictions based on the functional groups present in the molecule.

Quantification of Energy Gaps and their Electronic Significance

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. A smaller energy gap is generally associated with higher reactivity and lower energy electronic transitions.

For analogous compounds, computational studies using methods like Density Functional Theory (DFT) have been employed to calculate these energy gaps. For instance, in a study of 5-Bromo-2-methoxybenzonitrile, the HOMO-LUMO energy gap was a key parameter in understanding its electronic behavior. While the specific values for this compound are not documented, it is anticipated that the presence of the electron-donating hexyloxy and methoxy (B1213986) groups, along with the electron-withdrawing nitrile group, would significantly influence its HOMO and LUMO energy levels.

A hypothetical representation of the energy levels and the resulting energy gap is presented in the table below. These values are illustrative and would require specific computational or experimental validation for this compound.

Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
LUMO-1.5
HOMO-6.0

The energy gap (ΔE = ELUMO - EHOMO) would therefore be a determining factor in the molecule's potential for applications in areas such as organic electronics.

Spatial Localization and Contributions of Molecular Fragments to FMOs

The spatial distribution of the HOMO and LUMO, known as Frontier Molecular Orbitals (FMOs), provides insight into the reactive sites of a molecule. The HOMO is typically localized on the electron-rich parts of the molecule, from which an electron is most likely to be donated. Conversely, the LUMO is localized on the electron-deficient regions, where an electron is most likely to be accepted.

In this compound, it is expected that the HOMO would be primarily distributed over the electron-donating hexyloxy and methoxy groups and the benzene ring. The LUMO, on the other hand, would likely be concentrated on the electron-withdrawing nitrile group and the benzene ring.

The table below illustrates the expected primary contributions of the different molecular fragments to the FMOs.

Expected Contributions of Molecular Fragments to Frontier Molecular Orbitals

Molecular FragmentContribution to HOMOContribution to LUMO
Hexyloxy GroupHighLow
Methoxy GroupHighLow
Benzene RingModerateHigh
Nitrile GroupLowHigh

This localization of the FMOs is crucial for understanding the molecule's reactivity, intermolecular interactions, and charge transport properties.

Advanced Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectra of 2-(Hexyloxy)-5-methoxybenzonitrile are rich with bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. A comprehensive assignment of these bands is achieved through a combination of experimental data and theoretical calculations. Normal coordinate analysis (NCA) is a powerful computational method used to provide a complete description of the fundamental vibrational modes of a molecule. ias.ac.in This analysis involves the solution of the vibrational secular equation using a force field that describes the potential energy of the molecule. For substituted benzonitriles, NCA allows for the unambiguous assignment of vibrational frequencies to specific molecular motions. nih.gov

The vibrational assignments for this compound can be predicted based on the well-established vibrational modes of related substituted benzonitriles. Key vibrational modes include:

C≡N Stretching: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene (B151609) ring.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The hexyloxy group contains numerous C-H bonds, which will give rise to strong absorption bands in the 2850-2960 cm⁻¹ region due to symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

C-O Stretching: The ether linkages (Ar-O-CH₂ and Ar-O-CH₃) will produce characteristic C-O stretching bands. The aryl-alkyl ether stretch is typically observed in the 1200-1275 cm⁻¹ region, while the alkyl-aryl ether stretch appears around 1020-1075 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in a series of bands in the 1400-1600 cm⁻¹ range.

A normal coordinate analysis would further refine these assignments by quantifying the contribution of each internal coordinate to the normal modes of vibration.

Table 1: Predicted FT-IR and FT-Raman Vibrational Band Assignments for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (FT-Raman)
Aromatic C-H Stretch 3100-3000 Medium to Weak Medium
Aliphatic C-H Asymmetric Stretch 2960-2940 Strong Strong
Aliphatic C-H Symmetric Stretch 2880-2850 Strong Strong
C≡N Stretch 2240-2220 Strong Medium
Aromatic C=C Stretch 1600-1450 Medium to Strong Strong
CH₂ Scissoring 1470-1450 Medium Medium
CH₃ Asymmetric Bending 1460-1440 Medium Medium
CH₃ Symmetric Bending 1380-1370 Medium Medium
Aryl-O-C Asymmetric Stretch 1275-1200 Strong Medium
Aryl-O-C Symmetric Stretch 1075-1020 Strong Weak
Aromatic C-H In-plane Bending 1300-1000 Medium Medium

Total Energy Distribution (TED) analysis is a crucial component of normal coordinate analysis that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the vibrational bands. For a complex molecule like this compound, many vibrational modes are not pure and involve the coupling of several types of motion. TED analysis helps in understanding the nature of these coupled vibrations. For instance, a band in the spectrum might have contributions from both C-C stretching and C-H in-plane bending, and TED would provide the percentage contribution from each.

Computational Chemistry and Quantum Mechanical Modeling

Application of Density Functional Theory (DFT) and Ab Initio Methods

The electronic and structural properties of 2-(Hexyloxy)-5-methoxybenzonitrile can be rigorously investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. These first-principles approaches are fundamental to predicting molecular behavior without prior experimental data.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. For organic molecules like this compound, a systematic approach to selecting these is crucial.

A variety of XC functionals are available, each with different levels of approximation. Common choices include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange and has been shown to provide a good balance between accuracy and computational cost for many organic systems. researchgate.netnih.gov Other functionals, such as the range-separated CAM-B3LYP, are often employed for calculating properties like electronic excitations and non-linear optical responses, as they can better describe charge-transfer states. mdpi.com The M06 suite of functionals is also a strong candidate, known for its good performance across a broad range of chemical applications, including non-covalent interactions which may be relevant for the hexyloxy chain. researchgate.net

The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are widely used for geometry optimizations and property calculations of organic molecules. researchgate.net For more accurate calculations, especially of properties sensitive to the description of the electron cloud, correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, developed by Dunning and coworkers, are often preferred. The "aug" prefix indicates the inclusion of diffuse functions, which are essential for describing anions and weak interactions accurately.

A common research strategy involves benchmarking several functional and basis set combinations against known experimental data for related molecules to identify the most reliable level of theory for the specific properties of interest in this compound. nih.gov

Basis Set Superposition Error (BSSE) is an artifact that can arise in calculations involving molecular interactions, where the basis functions of one molecule artificially lower the energy of an interacting partner molecule by "lending" their functions. wikipedia.org While less of a concern for intramolecular properties, it becomes significant when studying intermolecular interactions, such as dimerization or solvent effects.

The most common method to correct for BSSE is the counterpoise correction scheme developed by Boys and Bernardi. joaquinbarroso.comau.dk In this approach, the energies of the individual molecules (monomers) are calculated using the full basis set of the entire complex (dimer), introducing "ghost orbitals" for the atoms of the other molecule. wikipedia.orgq-chem.com The difference between the monomer energy calculated with its own basis set and with the full dimer basis set provides an estimate of the BSSE, which can then be used to correct the interaction energy. joaquinbarroso.comuni-muenchen.de This ensures a more accurate description of the true interaction energy between molecules.

Non-Linear Optical (NLO) Properties Calculation

Molecules with extended π-systems and significant charge asymmetry, features potentially present in this compound due to the interplay of the electron-donating alkoxy groups and the electron-withdrawing nitrile group, are candidates for interesting non-linear optical (NLO) properties. researchgate.net Computational methods are instrumental in predicting these properties.

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit efficient second-harmonic generation. mdpi.com DFT calculations are a primary tool for predicting the components of the β tensor.

The calculation involves applying a static or frequency-dependent electric field and calculating the induced dipole moment. The first-order hyperpolarizability is then extracted as the second derivative of the energy with respect to the applied field. The analysis of the individual tensor components provides insight into the direction of the charge transfer responsible for the NLO response. For this compound, the major contribution to β would be expected to lie along the axis connecting the donor alkoxy groups and the acceptor nitrile group. The magnitude of β is highly sensitive to the chosen XC functional, with range-separated hybrids often providing more reliable results for NLO properties. mdpi.com

Table 1: Representative Theoretical First-Order Hyperpolarizability (β) Data for NLO Chromophores

Chromophore TypeDonor GroupAcceptor Groupπ-BridgeCalculated β (esu)Reference Level of Theory
Push-Pull PolyeneDialkylaminoCyanoPolyene100 - 1000 x 10⁻³⁰DFT/B3LYP
D-π-A ThiopheneMethoxy (B1213986)DicyanovinylThiophene50 - 500 x 10⁻³⁰DFT/CAM-B3LYP
Benzene (B151609) DerivativeAminoNitroPhenyl10 - 100 x 10⁻³⁰HF/6-31G

Note: This table presents typical ranges for different classes of NLO chromophores to provide context. Specific values for this compound would require dedicated calculations.

The potential of a material to exhibit second-harmonic generation (SHG), the process of converting two photons of a certain frequency into a single photon with twice the frequency, is directly related to the molecular first-order hyperpolarizability (β). nih.govnih.gov While β is a molecular property, SHG is a macroscopic effect that also depends on the crystalline packing of the molecules.

Theoretical predictions of SHG efficiency begin with the calculation of β. A large calculated β value suggests that the molecule has the potential for significant SHG activity. nih.gov For a material to have a non-zero macroscopic second-order susceptibility (χ⁽²⁾) and thus exhibit SHG, it must crystallize in a non-centrosymmetric space group. nih.gov While computational crystal structure prediction is a complex field, the calculated molecular dipole moment and shape can provide initial clues about the likelihood of non-centrosymmetric packing. A large molecular dipole moment, which can be readily calculated, can favor polar packing arrangements necessary for SHG.

Thermodynamic Properties Determination

DFT calculations can also be used to determine key thermodynamic properties of this compound, providing insights into its stability and behavior at different temperatures. researchgate.net

Following a geometry optimization, a frequency calculation is performed. The vibrational frequencies obtained from this calculation are then used to compute various thermodynamic quantities at a given temperature and pressure, typically using standard statistical mechanics formulas within the rigid rotor-harmonic oscillator approximation.

These calculations can yield values for:

Zero-point vibrational energy (ZPVE): The residual vibrational energy of the molecule at 0 Kelvin.

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential, crucial for predicting the spontaneity of reactions.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Table 2: Illustrative Calculated Thermodynamic Properties

PropertySymbolTypical Calculated Value (example)Units
Zero-Point Vibrational EnergyE_ZPVE250 - 300kcal/mol
Enthalpy of FormationΔH_f°-50 to -100kcal/mol
Standard Entropy100 - 150cal/mol·K
Gibbs Free Energy of FormationΔG_f°-20 to -60kcal/mol

Note: The values in this table are illustrative for a molecule of similar size and complexity to this compound and are meant to demonstrate the type of data obtained from such calculations. Actual values would be specific to the molecule and the level of theory used.

These computed thermodynamic properties are valuable for understanding the stability of this compound and can be used to predict equilibrium constants and reaction energies for processes in which it might be involved.

Calculation of Standard Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic properties of this compound, including standard enthalpy (ΔH°), standard entropy (S°), and Gibbs free energy (ΔG°), can be calculated using DFT methods. These calculations are typically performed by first optimizing the molecular geometry to find the lowest energy structure on the potential energy surface. Following optimization, a frequency calculation is carried out to determine the vibrational modes of the molecule.

The standard enthalpy is calculated from the sum of the total electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy. The standard entropy is determined from the translational, rotational, vibrational, and electronic contributions derived from the frequency calculation. The Gibbs free energy is then calculated using the relationship ΔG° = ΔH° - TΔS°, where T is the temperature.

Table 1: Calculated Thermodynamic Properties for this compound (Note: The following values are illustrative and represent typical outputs from DFT calculations for a molecule of this size and complexity. They are not based on a published study of this specific compound.)

Thermodynamic PropertyCalculated ValueUnits
Standard Enthalpy (ΔH°)Valuekcal/mol
Standard Entropy (S°)Valuecal/mol·K
Gibbs Free Energy (ΔG°)Valuekcal/mol

This table is a representation of data that would be generated from computational chemistry studies.

Computational Assessment of Thermal Stability and Reaction Equilibria

Computational methods are invaluable for assessing the thermal stability of this compound. Thermal stability can be inferred from the calculated bond dissociation energies (BDEs) for the weakest bonds in the molecule. A higher BDE suggests greater thermal stability. For instance, the ether linkages (C-O) and the bonds within the hexyloxy chain would be primary candidates for such an analysis.

Reaction equilibria for potential decomposition or isomerization pathways can also be investigated by calculating the Gibbs free energies of the reactants, products, and any transition states. The equilibrium constant (K_eq) can then be determined using the equation ΔG°_rxn = -RT ln(K_eq), providing insight into the spontaneity and position of the equilibrium for a given reaction at a specific temperature. For example, in a related study, TD-DFT calculations have been used to understand the homolysis of alkoxyamines, where the localization of frontier molecular orbitals supported the observed single bond homolysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. It provides information about vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the excited states (e.g., local excitations, charge-transfer states).

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by identifying the energies of the transitions from the ground state to various excited states. The character of these excited states, such as whether the electron density is promoted between orbitals localized on the benzonitrile (B105546) ring or involves the alkoxy substituents, can be analyzed. This is crucial for understanding the photophysical and photochemical properties of the molecule. Studies on similar systems, such as 2-(2'-hydroxyphenyl)benzimidazole and its derivatives, have utilized TD-DFT to investigate their excited-state behavior, including processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT).

In Silico Spectroscopic Data Simulation and Validation with Experimental Data

A powerful application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental measurements for validation. For this compound, this involves several types of spectra.

DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions.

Similarly, TD-DFT calculations can simulate the UV-Vis spectrum by plotting the calculated excitation energies and oscillator strengths. This simulated spectrum can be compared with an experimentally measured spectrum to validate the computational model and to gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. In broader contexts, TD-DFT has been employed to study the excited-state absorption of various organic molecules, demonstrating its utility in simulating and interpreting spectroscopic data. The validation of computational results with experimental data is a critical step in ensuring the accuracy and predictive power of the theoretical models used. This approach has been successfully applied in the characterization of other complex organic molecules.

Applications of 2 Hexyloxy 5 Methoxybenzonitrile in Advanced Materials

The unique molecular structure of 2-(Hexyloxy)-5-methoxybenzonitrile, featuring a rigid benzonitrile (B105546) core with flexible alkoxy substituents, positions it as a compound of interest in the development of advanced functional materials. Its potential applications are primarily explored in the fields of liquid crystals and organic electronics, where molecular architecture dictates macroscopic properties.

Structure Property Relationships and Derivative Design

Systematic Modification of the Hexyloxy Chain and Methoxy (B1213986) Group for Property Tuning

The hexyloxy and methoxy groups are key determinants of the properties of 2-(hexyloxy)-5-methoxybenzonitrile. Systematic alterations to these functionalities can predictably modify the molecule's behavior.

The length of the alkoxy chain, in this case, the hexyloxy group, is a critical factor influencing the physical properties of calamitic (rod-shaped) liquid crystals. mdpi.commdpi.com Generally, as the length of the alkyl chain increases in a homologous series of liquid crystals, the melting point tends to decrease, and the clearing point (the temperature at which the material becomes an isotropic liquid) often shows an odd-even effect, where chains with an even number of carbons have higher clearing points than those with an odd number. researchgate.net For instance, in a series of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates, increasing the number of methylene (B1212753) groups in the alkoxy chain led to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.com This suggests that modifying the hexyloxy chain in this compound to other alkoxy chains (e.g., pentyloxy, heptyloxy) would significantly impact its potential liquid crystalline properties.

The synthesis of various 2-alkoxy-5-methoxybenzaldehydes, direct precursors to the corresponding benzonitriles, has been reported, demonstrating the feasibility of such systematic modifications. semanticscholar.org The O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with different alkyl halides allows for the introduction of a range of alkoxy chains. The reaction times and yields for the synthesis of these precursors vary with the nature of the alkyl halide used.

Below is an interactive data table based on the synthesis of 2-alkoxy-5-methoxybenzaldehyde precursors, illustrating the effect of the alkoxy chain on reaction parameters. The conversion to the corresponding nitrile can be achieved through established methods, and the properties of the final products are expected to follow trends observed in the precursors and other alkoxy-substituted systems.

The position and nature of the methoxy group also play a crucial role. In many organic electronic materials, the methoxy group acts as an electron-donating group, influencing the electronic properties of the molecule. Shifting its position on the benzene (B151609) ring or replacing it with other electron-donating or electron-withdrawing groups would fundamentally alter the electronic and, consequently, the optical properties of the benzonitrile (B105546) derivative.

Investigation of Substituent Effects on Electronic, Optical, and Conformational Properties

The electronic, optical, and conformational properties of benzonitrile derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. pku.edu.cn Theoretical calculations on substituted benzonitriles have shown that different groups in various positions on the benzenoid ring lead to distinct geometrical characteristics and regular electronic variations. pku.edu.cn

Electronic Properties: The nitrile group (-CN) is a well-known electron-withdrawing group, while the hexyloxy and methoxy groups are electron-donating. This donor-acceptor character within the molecule influences its frontier molecular orbitals (HOMO and LUMO) and the energy gap between them. Computational studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting these properties. nih.govjmaterenvironsci.com For instance, in a study of various benzonitrile derivatives for nonlinear optical applications, the electronic properties and hyperpolarizabilities were calculated, showing a strong dependence on the molecular structure. nih.gov The introduction of different donor groups or altering their positions on the this compound framework would predictably tune the HOMO-LUMO gap, thereby affecting its electronic absorption and emission spectra.

Optical Properties: The optical properties, such as absorption and fluorescence, are directly linked to the electronic structure. By modifying the substituents, the wavelength of maximum absorption (λmax) and the emission characteristics can be controlled. For example, in a series of side-chain liquid crystal polymers with cyanostilbene cores, the length of the terminal alkoxy tail was found to significantly influence their photoluminescent properties. researchgate.net An increase in the alkoxy chain length led to a higher solid-state fluorescence quantum yield. researchgate.net This suggests that variations in the hexyloxy chain of this compound could be a viable strategy for tuning its optical response.

The table below summarizes the expected impact of substituent modifications on the properties of this compound, based on findings from related systems.

Strategic Introduction of Additional Functional Groups for Enhanced Performance

To further enhance the performance of this compound for specific applications, additional functional groups can be strategically introduced onto the benzene ring. The choice of functional group depends on the desired property enhancement.

For applications in organic light-emitting diodes (OLEDs), introducing groups known to promote specific charge transport properties or to induce thermally activated delayed fluorescence (TADF) can be beneficial. For example, carbazole (B46965) and phenoxazine (B87303) units have been incorporated into benzonitrile derivatives to create bipolar host materials for blue OLEDs. rsc.orgrsc.org The position of linkage of these bulky groups to the benzonitrile core is critical for achieving balanced charge transport and high device efficiencies. rsc.org

In the context of liquid crystals, the introduction of lateral substituents, such as fluorine atoms, can significantly alter the mesomorphic behavior. biointerfaceresearch.com Lateral fluoro substituents are known to reduce melting points and can influence the stability of different liquid crystal phases. biointerfaceresearch.com The introduction of a photosensitive unit, like an azobenzene (B91143) group, can impart light-responsiveness to the material, enabling isothermal phase transitions upon irradiation. mdpi.com

The synthesis of such functionalized derivatives often requires multi-step reaction sequences. For example, starting from a suitably functionalized phenol (B47542), etherification to introduce the hexyloxy chain can be followed by the introduction of the nitrile group and other functionalities through standard aromatic substitution reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. rsc.org By developing a mathematical model, the properties of new, yet-to-be-synthesized molecules can be predicted, thus guiding the design of materials with desired characteristics.

A QSPR model for benzonitrile derivatives would typically involve the following steps:

Data Set Generation: A series of benzonitrile derivatives with systematically varied substituents would be synthesized, and their relevant properties (e.g., melting point, clearing point, absorption maximum, fluorescence quantum yield) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (describing atomic connectivity), geometric descriptors (related to the 3D structure), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the measured property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSPR model for this compound is not available in the literature, the principles of QSPR have been successfully applied to predict the properties of various classes of organic molecules, demonstrating its potential for the rational design of novel benzonitrile derivatives.

Design and Synthesis of Novel Benzonitrile Analogues with Tunable Properties

The insights gained from structure-property relationship studies enable the rational design and synthesis of novel benzonitrile analogues with finely tuned properties. For instance, to create a benzonitrile-based material with a broader liquid crystal temperature range, one might design a derivative with a longer alkyl chain and a lateral fluoro substituent. mdpi.combiointerfaceresearch.com To develop a benzonitrile-based fluorescent probe for a specific biological environment, one might introduce a functional group that can interact with the target analyte.

The synthesis of these novel analogues would leverage established organic synthesis methodologies. The preparation of 2-alkoxy-5-methoxybenzaldehydes from 2-hydroxy-5-methoxybenzaldehyde provides a versatile platform for introducing various alkoxy chains. semanticscholar.org The aldehyde can then be converted to the nitrile. For more complex analogues, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to attach other aromatic or heteroaromatic moieties to the benzonitrile core. The precise recognition of various benzonitrile derivatives by supramolecular macrocycles further highlights the potential for creating host-guest systems with specific functionalities. nih.gov

The synthesis of C-O axially chiral benzonitriles has also been reported, opening up possibilities for the development of chiroptical materials based on this scaffold. acs.org The thermal stability of these chiral benzonitriles indicates that their stereochemistry is robust under certain conditions. acs.org

The table below lists some of the key compounds mentioned in this article.

Concluding Remarks and Future Research Directions

Synthesis of Current Understanding and Key Research Achievements

The synthesis of 2-(hexyloxy)-5-methoxybenzonitrile can be logically achieved through the Williamson ether synthesis, a robust and widely employed method for preparing ethers. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would commence with 2-hydroxy-5-methoxybenzonitrile (B1588316), a commercially available starting material. The phenolic hydroxyl group of this precursor is deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an n-hexyl halide, typically 1-bromohexane (B126081) or 1-iodohexane, to yield the final product, this compound. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). byjus.com

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, significant achievements in the synthesis of related alkoxybenzonitriles provide a strong foundation for understanding this compound. Research into the synthesis of benzonitriles has evolved, with modern methods focusing on greener and more efficient pathways. researchgate.netrsc.orgrsc.org These include transition metal-catalyzed cyanation reactions, which offer alternatives to traditional methods that often require harsh conditions. rsc.orgrsc.orgnih.gov

The key achievement in the context of this specific molecule lies in the predictability of its synthesis based on well-established reaction mechanisms. The Williamson ether synthesis provides a reliable and high-yielding route, making this compound readily accessible for further study and potential applications. masterorganicchemistry.combyjus.com

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₄H₁₉NO₂Based on the molecular structure
Molecular Weight233.31 g/mol Calculated from the atomic weights of the constituent elements
AppearanceColorless to pale yellow liquid or low-melting solidBased on the properties of similar alkoxybenzonitriles
Boiling Point> 200 °C at atmospheric pressureExtrapolated from the boiling points of related benzonitriles and the effect of the hexyloxy and methoxy (B1213986) groups
SolubilitySoluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in waterBased on the nonpolar nature of the hexyloxy group and the aromatic ring

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key SignalsBasis for Prediction
¹H NMR (CDCl₃)δ ~7.0-7.5 ppm (aromatic protons), δ ~4.0 ppm (triplet, -O-CH₂-), δ ~3.8 ppm (singlet, -OCH₃), δ ~0.9-1.8 ppm (multiplets, hexyloxy chain protons)Based on known chemical shifts for similar alkoxybenzonitriles and standard proton NMR correlation tables
¹³C NMR (CDCl₃)δ ~160 ppm (C-O), δ ~118 ppm (C-CN), δ ~115-130 ppm (aromatic carbons), δ ~70 ppm (-O-CH₂-), δ ~56 ppm (-OCH₃), δ ~14-32 ppm (hexyloxy chain carbons)Based on known chemical shifts for similar alkoxybenzonitriles and standard carbon NMR correlation tables
IR (KBr)~2220-2230 cm⁻¹ (C≡N stretch), ~2850-3000 cm⁻¹ (C-H stretch, aliphatic), ~1250 cm⁻¹ (asymmetric C-O-C stretch), ~1030 cm⁻¹ (symmetric C-O-C stretch)Based on characteristic vibrational frequencies for nitriles, ethers, and aromatic compounds
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 233Based on the calculated molecular weight

Identification of Critical Research Gaps and Methodological Challenges

The most significant research gap concerning this compound is the lack of specific experimental data. While its synthesis and properties can be reasonably predicted, empirical validation is crucial for its definitive characterization. The absence of published studies on this compound means that its potential applications, particularly in areas like liquid crystals where subtle structural changes can have profound effects, remain unexplored.

Methodological challenges in the broader field of benzonitrile (B105546) synthesis include the development of more sustainable and atom-economical processes. researchgate.netrsc.orgrsc.org While the Williamson ether synthesis is reliable, it is not the most atom-economical reaction. The development of direct C-H activation/etherification methods would represent a significant advancement. Furthermore, the synthesis of complex benzonitriles can sometimes be hampered by the need for multi-step procedures and the use of toxic cyanating agents. rsc.orgacs.org Recent advances in using less toxic cyanide sources and developing catalytic systems that operate under milder conditions are addressing these challenges. rsc.orgnih.govresearchgate.net

For this compound specifically, a challenge in its characterization would be the complete assignment of its ¹H and ¹³C NMR spectra, particularly the aromatic region, which would require two-dimensional NMR techniques for unambiguous assignment.

Prospective Avenues for Future Theoretical and Experimental Exploration

Future research on this compound should initially focus on its synthesis and thorough characterization. Experimental validation of its physicochemical properties and detailed spectroscopic analysis are essential first steps.

Theoretical Exploration:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and understand the molecular geometry, electronic structure, and vibrational spectra of this compound. pku.edu.cnfrontiersin.orgderpharmachemica.commdpi.comnih.gov Such studies can provide insights into its reactivity, stability, and potential for intermolecular interactions, which is particularly relevant for materials science applications.

Structure-Property Relationships: Theoretical modeling could explore how variations in the alkoxy chain length or the position of substituents on the benzene (B151609) ring influence the compound's properties. This could guide the design of new molecules with tailored characteristics.

Experimental Exploration:

Liquid Crystal Properties: A key area of investigation would be the potential for this compound and related compounds to exhibit liquid crystalline behavior. mdpi.comnih.govaps.org The presence of a rigid aromatic core and a flexible alkyl chain is a common feature of calamitic (rod-like) liquid crystals. nih.gov Experimental studies using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be necessary to determine if it possesses any mesophases.

Intermediate for Novel Compounds: The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and various heterocyclic systems. ontosight.ai Experimental work could explore the use of this compound as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals. ontosight.aicambridge.org

Emerging Technologies and Novel Applications for Alkoxybenzonitriles

The field of alkoxybenzonitriles is poised to benefit from several emerging technologies and is finding its way into novel applications.

Advanced Materials: Alkoxybenzonitriles are crucial components in the development of advanced functional organic materials. numberanalytics.comresearchgate.netacs.orgmdpi.com Their unique electronic and self-assembling properties make them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of stimuli-responsive materials. researchgate.netsolubilityofthings.com

Liquid Crystal Displays (LCDs) and Beyond: The demand for high-performance liquid crystals for displays and other electro-optical devices continues to drive research into new mesogenic materials. mdpi.comucf.edumdpi.com Alkoxybenzonitriles, with their tunable properties, are being explored for use in next-generation displays, spatial light modulators, and smart windows. ucf.edumdpi.com

Pharmaceutical and Agrochemical Synthesis: The development of novel catalytic systems for cyanation and the functionalization of benzonitriles is opening up new avenues for the efficient synthesis of biologically active molecules. nih.govresearchgate.net The benzonitrile moiety is a key structural feature in a number of pharmaceutical drugs. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.